Potassium;pentafluorotantalum;fluoride
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Overview
Description
SNAP 6383, also known as L-771688, is a novel potent and selective alpha-1A-adrenoceptor antagonist. It has a high affinity for alpha-1A-adrenoceptors with a Ki value of 0.43±0.02 nanomolar. This compound is primarily used for the treatment of benign prostatic hyperplasia .
Preparation Methods
The synthesis of SNAP 6383 involves several key steps:
Alkylation: The intermediate amine is prepared by alkylation of 4-cyano-4-phenylpiperidine with N-(3-bromopropyl)phthalimide, followed by hydrazinolysis of the substituted phthalimide.
Knoevenagel Condensation: Benzyl propionylacetate undergoes Knoevenagel condensation with 2,4-difluorobenzaldehyde to afford the benzylidene derivative.
Cyclization: The benzylidene derivative is cyclized with O-methylisourea hemisulfate to yield the dihydropyrimidine.
Carbamate Formation: The dihydropyrimidine reacts with 4-nitrophenyl chloroformate to produce the carbamate ester.
Resolution of Enantiomers: The enantiomers are resolved by condensation with a chiral auxiliary, followed by separation and removal of the chiral auxiliary.
Coupling: The chiral carbamate is coupled with the intermediate amine to form the final product.
Chemical Reactions Analysis
SNAP 6383 undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring and the piperidine moiety.
Common Reagents and Conditions: Reagents such as 4-nitrophenyl chloroformate, O-methylisourea hemisulfate, and hydrazine are commonly used.
Scientific Research Applications
SNAP 6383 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving alpha-1A-adrenoceptor antagonists.
Biology: The compound is utilized in biological assays to study the effects on alpha-1A-adrenoceptors.
Medicine: SNAP 6383 is investigated for its potential therapeutic effects in treating conditions like benign prostatic hyperplasia.
Industry: It is used in the development of new pharmaceuticals targeting alpha-1A-adrenoceptors.
Mechanism of Action
SNAP 6383 exerts its effects by selectively binding to alpha-1A-adrenoceptors. This binding inhibits the action of endogenous agonists like norepinephrine, leading to relaxation of smooth muscle in the prostate and bladder neck. The molecular targets include the alpha-1A-adrenoceptors, and the pathways involved are primarily related to the adrenergic signaling pathway .
Comparison with Similar Compounds
SNAP 6383 is unique due to its high selectivity for alpha-1A-adrenoceptors compared to other similar compounds. Some similar compounds include:
Terazosin: Another alpha-1A-adrenoceptor antagonist but with lower selectivity.
Doxazosin: Used for similar therapeutic purposes but with different pharmacokinetic properties.
Tamsulosin: A widely used alpha-1A-adrenoceptor antagonist with a different chemical structure.
SNAP 6383 stands out due to its high affinity and selectivity, making it a valuable compound for both research and therapeutic applications.
Properties
CAS No. |
116036-91-0 |
---|---|
Molecular Formula |
F6KTa |
Molecular Weight |
334.037 g/mol |
IUPAC Name |
potassium;pentafluorotantalum;fluoride |
InChI |
InChI=1S/6FH.K.Ta/h6*1H;;/q;;;;;;+1;+5/p-6 |
InChI Key |
APLLYCDGAWQGRK-UHFFFAOYSA-H |
SMILES |
[F-].F[Ta](F)(F)(F)F.[K+] |
Isomeric SMILES |
[F-].F[Ta](F)(F)(F)F.[K+] |
Canonical SMILES |
[F-].[F-].[F-].[F-].[F-].[F-].[K+].[Ta+5] |
Origin of Product |
United States |
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